molecular formula C10H11ClN2 B6281407 2-chloro-6-(2-methylpropyl)pyridine-3-carbonitrile CAS No. 69945-96-6

2-chloro-6-(2-methylpropyl)pyridine-3-carbonitrile

Cat. No.: B6281407
CAS No.: 69945-96-6
M. Wt: 194.7
InChI Key:
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Description

2-chloro-6-(2-methylpropyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C11H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(2-methylpropyl)pyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-methylpyridine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(2-methylpropyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

Scientific Research Applications

2-chloro-6-(2-methylpropyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-(2-methylpropyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-(2-methylpropyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

69945-96-6

Molecular Formula

C10H11ClN2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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